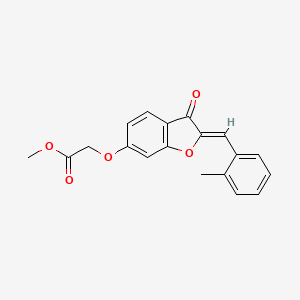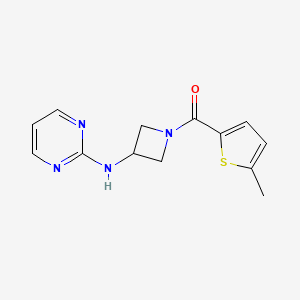![molecular formula C19H27N3O2S B2843705 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide CAS No. 877658-54-3](/img/structure/B2843705.png)
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide, also known as TAK-659, is a novel inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the signaling pathways of B lymphocytes and is a target for the treatment of various autoimmune diseases and cancers. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide selectively inhibits the activity of BTK by binding to its active site. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the survival, proliferation, and differentiation of B cells. By inhibiting BTK, 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide blocks the downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide has been shown to inhibit BTK activity in both normal and malignant B cells, with minimal effects on other kinases. In preclinical studies, 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, and to induce apoptosis in B-cell malignancies.
Advantages and Limitations for Lab Experiments
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide has several advantages as a tool for studying B-cell signaling and for developing new therapies for B-cell malignancies. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also shown potent anti-tumor activity in preclinical models, both as a single agent and in combination with other drugs. However, 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several potential future directions for the development of 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide and other BTK inhibitors. One area of focus is the development of combination therapies, which may enhance the anti-tumor activity of BTK inhibitors and overcome resistance mechanisms. Another area of focus is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-lives and better tissue penetration. Finally, the use of BTK inhibitors in other autoimmune diseases and cancers, such as rheumatoid arthritis and multiple myeloma, is also an area of active research.
Synthesis Methods
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide can be synthesized using a multi-step process involving the coupling of 2-(diethylamino)ethylamine with 1H-indole-3-carboxaldehyde, followed by thiolation with 2-chloroethyl chloroformate and propylamine. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs.
properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(propylamino)ethyl]sulfanylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-4-11-20-18(23)14-25-17-12-22(13-19(24)21(5-2)6-3)16-10-8-7-9-15(16)17/h7-10,12H,4-6,11,13-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDEDATZWPRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

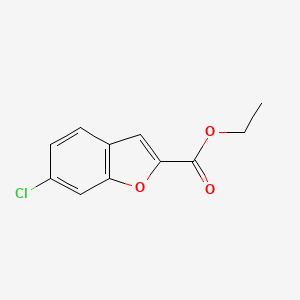
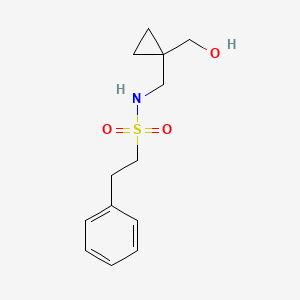
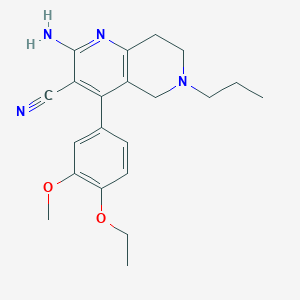
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide](/img/structure/B2843625.png)
![2-[(2-Pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2843626.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2843629.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)

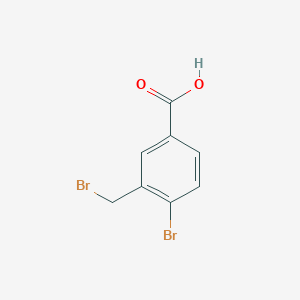
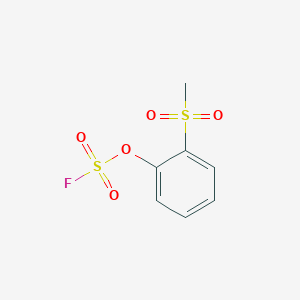
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)
![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)
